molecular formula C27H36O12 B13645083 Lyoniside

Lyoniside

Cat. No.: B13645083
M. Wt: 552.6 g/mol
InChI Key: GWDZRGQRNHELQM-UHFFFAOYSA-N
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Description

Lyoniside is a lignan glycoside with notable antioxidant, allelopathic, and antifungal activities. It can be isolated from the rhizomes and stems of bilberry (Vaccinium myrtillus L.)

Preparation Methods

Lyoniside can be extracted from plant sources using various methods. One efficient method involves microwave-assisted extraction, which has been optimized using response surface methodology. This method uses a mixture of methanol and water as the solvent and achieves high extraction efficiency in a short duration . Another method involves droplet counter-current chromatography, which allows for the isolation of pure this compound in a single chromatographic step .

Chemical Reactions Analysis

Lyoniside undergoes several types of chemical reactions, including:

    Oxidation: this compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.

    Reduction: The reduction of this compound can lead to the formation of its aglycone form, lyoniresinol.

    Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield lyoniresinol and other products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include lyoniresinol and other related lignans .

Scientific Research Applications

Lyoniside has a wide range of scientific research applications:

Comparison with Similar Compounds

Lyoniside is structurally similar to other lignan glycosides such as nudiposide and saracoside. it is unique in its specific combination of antioxidant, allelopathic, and antifungal activities. Unlike some other lignans, this compound has been shown to have a strong inhibitory effect on the growth of certain fungi and plants . Similar compounds include:

Properties

IUPAC Name

2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZRGQRNHELQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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